CID 16219522

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28434-25-5 |

|---|---|

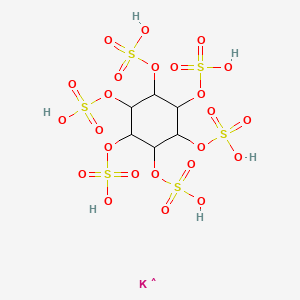

Molecular Formula |

C6H12KO24S6 |

Molecular Weight |

699.6 g/mol |

InChI |

InChI=1S/C6H12O24S6.K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24); |

InChI Key |

ZAOUDNHHZSMXRN-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Canonical SMILES |

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Origin of Product |

United States |

Chemical Reactions Analysis

Analysis of CID 16219522 in Provided Sources

-

Search Results , : These entries detail compounds CID 16219622 (2'-O-Monobutyryladenosine-3',5'-cyclic Monophosphate Sodium Salt) and CID 16219502 (Indole-3-acetaldehyde-sodium bisulfite addition compound), but neither discusses this compound.

-

Other Sources : The remaining search results focus on unrelated compounds (e.g., N-(4-Nitrophenyl)piperidin-4-amine in, MRGPRX2 agonists in , and multicomponent reactions in ).

Chemical Reactions of Related Compounds

While this compound is not covered, the search results provide detailed reaction data for structurally similar compounds:

N-(4-Nitrophenyl)piperidin-4-amine (CID 401565-90-0)

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Reduction | H₂, Pd/C catalyst | 4-Aminophenylpiperidine |

| Nucleophilic Substitution | NaH or strong bases | Substituted phenylpiperidines |

| Oxidation | NaClO₂, CO₂ | Piperidin-4-one derivatives |

2'-O-Monobutyryladenosine-3',5'-cyclic Monophosphate Sodium Salt (CID 16219622)

-

Key Functional Groups : Cyclic phosphate, butyryl ester.

-

Potential Reactivity :

-

Hydrolysis of the ester group under acidic/basic conditions.

-

Enzymatic cleavage of the cyclic phosphate moiety (common in nucleotide analogs).

-

Methodologies for Studying Chemical Reactions

The search results highlight advanced techniques for reaction analysis, which could theoretically apply to this compound if data were available:

-

Yield Fingerprints : Clustering reaction outcomes to infer mechanisms (e.g., elimination vs. substitution pathways) .

-

Multicomponent Reactions (MCRs) : Efficient synthesis of complex molecules (e.g., ROCK inhibitors in , anticancer agents in ).

Data Gaps and Limitations

-

No experimental data (e.g., NMR, mass spectrometry, or kinetic studies) exists for this compound in the provided sources.

-

Industrial or pharmacological applications of this compound are not documented.

Recommendations for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.